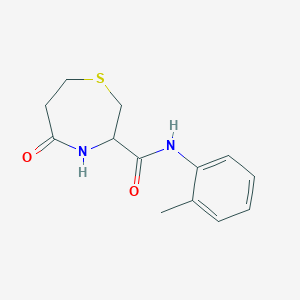
5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazepane derivatives, which have been found to have various biological activities.
Mechanism of Action
The mechanism of action of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide involves the induction of apoptosis in cancer cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to develop novel anti-cancer drugs. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for the research on 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as an anti-viral agent. Studies have shown that this compound exhibits activity against the hepatitis C virus. Additionally, research can be focused on the development of novel drug delivery systems to improve its bioavailability and therapeutic potential.
In conclusion, 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide is a chemical compound with significant potential in scientific research. Its anti-cancer activity, along with its biochemical and physiological effects, make it a promising candidate for the development of novel drugs. Further research is needed to explore its full potential and overcome its limitations.
Synthesis Methods
The synthesis of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide has been reported in several studies. One of the commonly used methods involves the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form ethyl 2-(2-mercaptophenyl)thiazolidine-4-carboxylate. This intermediate is then reacted with o-tolylmagnesium bromide and subsequently hydrolyzed to obtain the final product.
Scientific Research Applications
The potential therapeutic applications of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide have been explored in various scientific studies. One of the significant applications is its use as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer.
properties
IUPAC Name |
N-(2-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-4-2-3-5-10(9)15-13(17)11-8-18-7-6-12(16)14-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMXHHLTSNSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

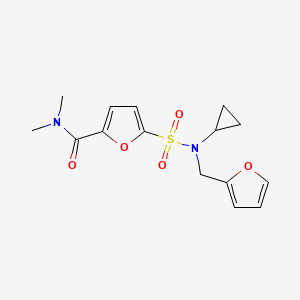

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)


![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2813044.png)
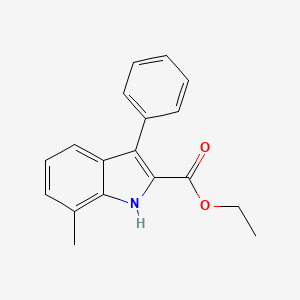
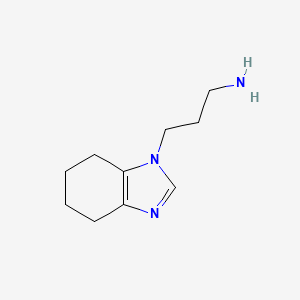
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)
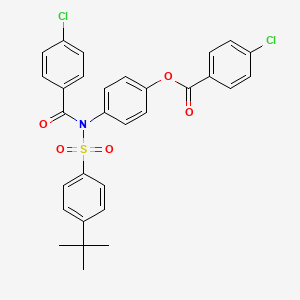
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)

![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)